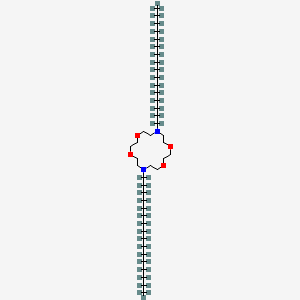
三聚氰酸-13C3
描述
(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound, where three carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace chemical reactions and metabolic pathways due to its unique isotopic labeling .
科学研究应用
(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
作用机制
Target of Action
Cyanuric Acid-13C3 is a stable isotope of cyanuric acid, containing three carbon-13 atoms . It is primarily used as a tracer in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways . The primary targets of Cyanuric Acid-13C3 are the molecules involved in these reactions or pathways. By incorporating into these target molecules, it allows scientists to monitor their fate and interactions within biological or chemical systems .
Mode of Action
The mode of action of Cyanuric Acid-13C3 involves its incorporation into target molecules. This incorporation enables the tracking of chemical reactions or metabolic pathways . The compound interacts with its targets by replacing the regular carbon atoms with its carbon-13 atoms. This results in changes in the molecular weight of the target molecules, which can be detected and measured using mass spectrometry .
Biochemical Pathways
The specific biochemical pathways affected by Cyanuric Acid-13C3 depend on the nature of the experiment in which it is used. As a tracer, it can be used to study a wide variety of biochemical pathways. For example, in studies involving the gut microbiome, Cyanuric Acid-13C3 has been used to track the metabolism of complex carbohydrates into short-chain fatty acids .
Pharmacokinetics
The use of stable isotopes like cyanuric acid-13c3 in drug development has gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Cyanuric Acid-13C3’s action is the generation of detectable changes in the molecular weight of the target molecules. These changes can provide valuable insights into the behavior and transformation of specific compounds in various biological or chemical systems .
Action Environment
The action, efficacy, and stability of Cyanuric Acid-13C3 can be influenced by various environmental factors. For instance, the storage conditions can affect its stability . Furthermore, the biological environment in which it is used (eg, the specific organism or cell type) can influence its action and efficacy.
生化分析
Biochemical Properties
Cyanuric Acid-13C3 participates in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .
Cellular Effects
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
The molecular mechanism of Cyanuric Acid-13C3 involves the substitution of carbon-12 atoms with carbon-13 atoms . This leads to the production of labeled molecules that can be tracked during the drug development process .
Temporal Effects in Laboratory Settings
It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .
Dosage Effects in Animal Models
It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .
Metabolic Pathways
Cyanuric Acid-13C3 is involved in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .
Transport and Distribution
It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .
Subcellular Localization
It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione can be synthesized by heating and reacting 13C-labeled cyanic acid. The process involves the initial synthesis of 13C-labeled cyanic acid, which is then heated and reacted with an appropriate amount of cyanuric acid to obtain the labeled compound .
Industrial Production Methods: In an industrial setting, the production of cyanuric acid-13C3 follows a similar approach but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The process typically involves the use of specialized equipment to handle the isotopic materials safely and efficiently .
化学反应分析
Types of Reactions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
相似化合物的比较
(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione,15N3: This compound is labeled with both carbon-13 and nitrogen-15 isotopes and is used for similar research purposes.
Melamine-13C3: Another stable isotope-labeled compound used in tracing chemical reactions and metabolic pathways.
Uniqueness: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to provide detailed information about the movement and chemical environment of carbon atoms sets it apart from other similar compounds .
属性
IUPAC Name |
(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLODLOARCGLH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675782 | |
| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201996-37-4 | |
| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the purpose of using Cyanuric acid-13C3 in the analysis of cyanuric acid in whey powder?
A: Cyanuric acid-13C3 (¹³C₃, ¹⁵N₃-CYA), an isotope-labeled version of cyanuric acid, serves as an internal standard in the described method []. Its use helps correct for matrix effects during analysis. Matrix effects occur when other components in the sample (whey powder in this case) interfere with the ionization and detection of the target analyte (cyanuric acid) during mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)



![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)

